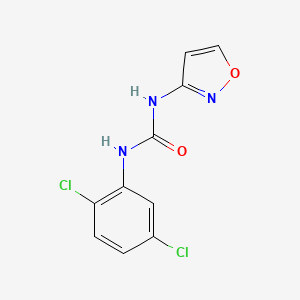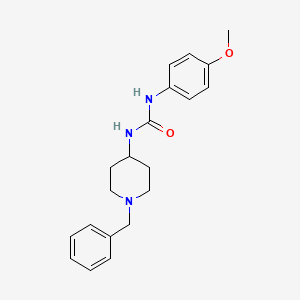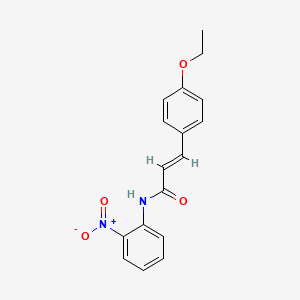
1-(2,5-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorophenyl group and an oxazolyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via nucleophilic substitution reactions using 2,5-dichlorobenzene derivatives.
Formation of the Urea Moiety: The final step involves the reaction of the dichlorophenyl-oxazole intermediate with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
1-(2,5-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: It can be used in the development of advanced materials with unique properties, such as polymers and coatings.
Biological Research: The compound can serve as a tool for studying biological processes and pathways, particularly those involving urea derivatives.
作用機序
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-(2,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea: Similar structure but with chlorine atoms at different positions.
1-(2,5-Dichlorophenyl)-3-(1,3-oxazol-4-yl)urea: Similar structure but with a different oxazole ring.
Uniqueness
1-(2,5-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea is unique due to its specific arrangement of the dichlorophenyl and oxazolyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-6-1-2-7(12)8(5-6)13-10(16)14-9-3-4-17-15-9/h1-5H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHIFJGLQXULDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)NC2=NOC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823911 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1,8-naphthyridine](/img/structure/B5336170.png)
![3'-fluoro-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5336175.png)
![5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5336186.png)
![N-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenylalanine](/img/structure/B5336189.png)

![1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5336212.png)

![(E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE](/img/structure/B5336219.png)
![(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2-PROPEN-1-ONE](/img/structure/B5336222.png)
![2-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B5336239.png)
![3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5336240.png)
![4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5336247.png)
![7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5336254.png)

